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Compound of Interest

Compound Name: Probimane

Cat. No.: B1678241

An In-depth Whitepaper for Researchers and Drug
Development Professionals

Foreword: Probimane, a bisdioxopiperazine derivative, has demonstrated significant potential
as an anti-cancer agent, particularly in the inhibition of tumor metastasis. This document
provides a comprehensive technical overview of its chemical structure, physicochemical
properties, and biological activities, with a focus on its mechanism of action. Detailed
experimental protocols for key assays are provided to facilitate further research and
development.

Chemical Structure and Properties

Probimane, also known as AT-2153 or MM-159, is chemically defined as 4,4'-(propane-1,2-
diyl)bis(1-(morpholinomethyl)piperazine-2,6-dione). Its structure is characterized by a central
propane-1,2-diyl linker connecting two piperazine-2,6-dione rings, each substituted with a
morpholinomethyl group at the 1-position.

Chemical Structure:

Figure 1: 2D Chemical Structure of Probimane.

Physicochemical Properties

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1678241?utm_src=pdf-interest
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/product/b1678241?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1678241?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

A comprehensive experimental characterization of Probimane's physicochemical properties is
not readily available in public literature. However, based on its chemical structure, several key
properties can be inferred, which are crucial for its behavior in biological systems.

Property Value Notes

4,4'-(propane-1,2-diyl)bis(1-

IUPAC Name (morpholinomethyl)piperazine-
2,6-dione)

CAS Number 108093-90-9

Molecular Formula C21H34N60Os6

Molecular Weight 466.53 g/mol

Appearance Solid powder

Solubility Soluble in DMSO
The presence of multiple
nitrogen atoms (amines and

) ) amides) suggests Probimane

pKa Not experimentally determined. ]
will have several pKa values
and its charge state will be pH-
dependent.
The molecule possesses both
hydrophobic (alkyl and
aromatic-like rings) and

LogP Not experimentally determined.  hydrophilic (oxygen and
nitrogen atoms) regions,
suggesting a moderate
lipophilicity.

Melting Point Not experimentally determined.

Biological Activity and Mechanism of Action

Probimane exhibits potent anti-proliferative and anti-metastatic effects across a range of
cancer cell lines. Its primary mechanism of action involves the induction of cell cycle arrest at
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the G2/M phase.

In Vitro Cytotoxicity

The cytotoxic effects of Probimane have been evaluated against various human tumor cell
lines using the MTT assay. The half-maximal inhibitory concentration (ICso) values after 48
hours of treatment are summarized below.

Cell Line Cancer Type ICso0 (pg/mL)
A549 Lung Carcinoma 0.12
BGC-823 Stomach Cancer 0.15
SGC-7901 Stomach Cancer 0.18
HelLa Cervical Cancer 0.22
K562 Chronic Myeloid Leukemia 0.35
HL-60 Promyelocytic Leukemia 0.41

Mechanism of Action: Inhibition of Calmodulin Signaling

One of the key molecular targets of Probimane is calmodulin (CaM), a ubiquitous calcium-
binding protein that regulates numerous cellular processes, including cell cycle progression. By
inhibiting CaM, Probimane disrupts downstream signaling pathways that are critical for cancer
cell proliferation and survival. The inhibitory effect on CaM is, in part, mediated through the
modulation of Ca?+, Mg?*-ATPase activity.
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Figure 2: Simplified signaling pathway showing Probimane's inhibition of the Calmodulin
pathway, leading to G2/M cell cycle arrest.

Experimental Protocols
Synthesis of Probimane

A detailed, peer-reviewed synthesis protocol for Probimane is not publicly available. However,
based on its structure, a plausible synthetic route would involve the reaction of 4,4'-(propane-
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1,2-diyl)bis(piperazine-2,6-dione) with formaldehyde and morpholine in a Mannich-type
reaction.

Reactants

Formaldehyde
(Mannich Reaction)

Product

Probimane

Click to download full resolution via product page

4,4'-(propane-1,2-diyl)bis
(piperazine-2,6-dione)

Morpholine

Figure 3: General workflow for the proposed synthesis of Probimane.

Researchers aiming to synthesize Probimane should refer to literature on the synthesis of
related bisdioxopiperazine and Mannich bases for detailed reaction conditions and purification
methods.

Determination of In Vitro Cytotoxicity (MTT Assay)

This protocol outlines the determination of ICso values of Probimane against adherent cancer
cell lines.

Materials:
e Cancer cell line of interest

o Complete cell culture medium (e.g., DMEM, RPMI-1640) with 10% FBS
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e Probimane stock solution (e.g., 10 mM in DMSO)
o Phosphate-buffered saline (PBS)
e Trypsin-EDTA

e MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in
PBS)

« DMSO
e 96-well microplates
e Multichannel pipette
e Microplate reader
Procedure:
e Cell Seeding:
o Harvest and count cells.

o Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 pL of complete
medium.

o Incubate for 24 hours at 37°C in a 5% CO: incubator to allow for cell attachment.
e Drug Treatment:
o Prepare serial dilutions of Probimane in culture medium from the stock solution.

o Remove the medium from the wells and add 100 pL of the diluted Probimane solutions.
Include a vehicle control (medium with DMSO) and a blank (medium only).

o Incubate for 48 hours at 37°C in a 5% CO:2 incubator.

o MTT Addition and Incubation:
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o Add 20 pL of MTT solution to each well.

o Incubate for 4 hours at 37°C.

e Formazan Solubilization:
o Carefully remove the medium.
o Add 150 pL of DMSO to each well to dissolve the formazan crystals.
o Shake the plate gently for 10 minutes.
e Absorbance Measurement:
o Measure the absorbance at 570 nm using a microplate reader.
o Data Analysis:

o Calculate the percentage of cell viability for each concentration relative to the vehicle
control.

o Plot the percentage of viability against the log of the drug concentration and determine the
ICso value using non-linear regression analysis.

Assay for Calmodulin-Dependent Ca?*, Mg*+-ATPase
Activity

This protocol provides a method to assess the inhibitory effect of Probimane on CaM-
dependent ATPase activity.

Materials:

Erythrocyte ghosts (as a source of Ca2*, Mg?*-ATPase)

Calmodulin

Assay buffer (e.g., 50 mM Tris-HCI, pH 7.4, 100 mM KCI, 5 mM MgClz)

ATP solution
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e CacClz solution

o EGTA solution

e Probimane solutions of varying concentrations
o Malachite green reagent for phosphate detection
e Microplate reader

Procedure:

o Preparation of Reaction Mixture:

o In a microplate, prepare reaction mixtures containing assay buffer, erythrocyte ghosts, and
calmodulin.

o Add varying concentrations of Probimane to the respective wells. Include a control
without Probimane.

Initiation of Reaction:

o To initiate the reaction, add a solution containing ATP and CaCl:z (to achieve a desired free
Caz* concentration). A parallel set of reactions with EGTA instead of CaClz should be run
to determine the Ca2*-independent ATPase activity.

Incubation:

o Incubate the plate at 37°C for a defined period (e.g., 30 minutes).

Termination of Reaction and Phosphate Detection:

o Stop the reaction by adding a reagent that also allows for the colorimetric detection of
inorganic phosphate released from ATP hydrolysis (e.g., malachite green reagent).

Absorbance Measurement:
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o Measure the absorbance at the appropriate wavelength for the chosen phosphate
detection method (e.g., ~620 nm for malachite green).

o Data Analysis:
o Calculate the amount of inorganic phosphate released in each well.

o Subtract the Ca2*-independent ATPase activity (from the EGTA-containing wells) from the
total ATPase activity to determine the Ca2*-dependent activity.

o Determine the inhibitory effect of Probimane by comparing the Ca2*-dependent ATPase
activity in the presence of the compound to the control.

Conclusion

Probimane is a promising anti-cancer agent with a well-defined chemical structure and potent
biological activity. Its mechanism of action, involving cell cycle arrest through the inhibition of
calmodulin signaling, provides a strong rationale for its further development. The data and
protocols presented in this guide are intended to serve as a valuable resource for researchers
in the fields of oncology and medicinal chemistry, facilitating ongoing investigations into the
therapeutic potential of Probimane.

 To cite this document: BenchChem. [Probimane: A Technical Guide to its Structure,
Properties, and Anti-Cancer Activity]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1678241#probimane-structure-and-chemical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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